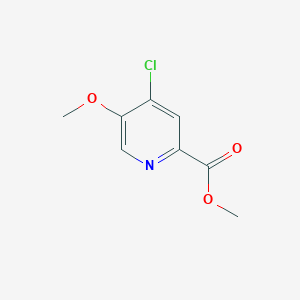
Methyl 4-chloro-5-methoxypicolinate
Übersicht
Beschreibung
Methyl 4-chloro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 4-chloro-5-methoxypicolinate is1S/C8H8ClNO3/c1-12-7-4-10-6 (3-5 (7)9)8 (11)13-2/h3-4H,1-2H3 . The Canonical SMILES is COC1=CN=C (C=C1Cl)C (=O)OC . Physical And Chemical Properties Analysis
Methyl 4-chloro-5-methoxypicolinate has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 201.0192708 g/mol . The Topological Polar Surface Area is 48.4 Ų . It has a Heavy Atom Count of 13 .Wissenschaftliche Forschungsanwendungen
Tubulin-Polymerization Inhibitors : A study by Wang et al. (2014) explored the optimization of quinazolines, which share structural similarities with Methyl 4-chloro-5-methoxypicolinate, as tubulin-polymerization inhibitors. These compounds showed potent in vitro cytotoxic activity and significant potency against tubulin assembly, suggesting their potential use in cancer therapy (Wang et al., 2014).
Antibacterial and Anti-Plaque Activity : Research by Warner et al. (1975) on hydroxyquinolines, which are chemically related to Methyl 4-chloro-5-methoxypicolinate, demonstrated some compounds exhibiting in vitro antiplaque activity, pointing to potential applications in dental health (Warner et al., 1975).
Synthetic Methodologies : Zhao et al. (2017) reported on the synthesis of a compound structurally similar to Methyl 4-chloro-5-methoxypicolinate, emphasizing efficient synthetic processes suitable for large-scale production, which can be crucial in pharmaceutical manufacturing (Zhao et al., 2017).
Fluorophore Development : The study by Kimber et al. (2003) involved synthesizing methoxy isomers of a specific benzenesulfonamide, which is related to Methyl 4-chloro-5-methoxypicolinate, highlighting their potential as fluorophores for zinc detection, a significant aspect in biochemical and medical research (Kimber et al., 2003).
Corrosion Inhibition : A 2019 study by Rbaa et al. explored hydroxyquinoline derivatives as corrosion inhibitors for mild steel, indicating the potential industrial applications of compounds similar to Methyl 4-chloro-5-methoxypicolinate in protecting metals from corrosion (Rbaa et al., 2019).
Cancer Therapy Development : The preparation of antitumor drug Sorafenib involved the use of an intermediate that is closely related to Methyl 4-chloro-5-methoxypicolinate, underscoring its relevance in the synthesis of significant pharmaceutical compounds (Yao Jian-wen, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-chloro-5-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGTBHKRNGCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-methoxypicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



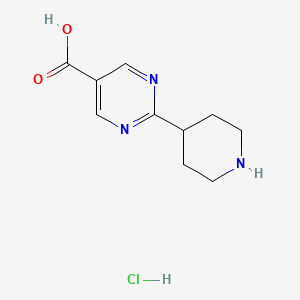


![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)
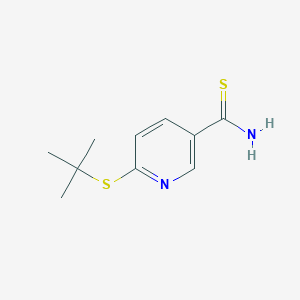

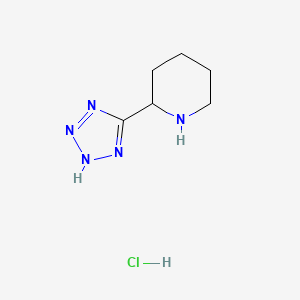
![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
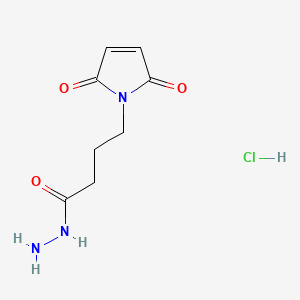
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
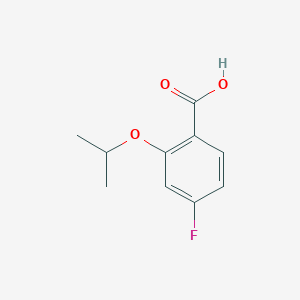
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)